Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a naphthalene ring, a bromine atom, a chlorophenyl group, and a quinoline carboxylate moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Coupling with Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with naphthalen-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases such as cancer, malaria, and bacterial infections.
Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets such as enzymes, receptors, and DNA.
Material Science: The compound’s unique structure makes it a potential candidate for the development of organic semiconductors and other advanced materials.
Chemical Biology: It can be used as a probe to investigate cellular processes and pathways involving quinoline derivatives.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can exert anti-cancer and anti-microbial effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an anti-malarial drug.
Camptothecin: A quinoline alkaloid with potent anti-cancer activity.
Quinoline N-oxide: An oxidized derivative of quinoline with various biological activities.
Uniqueness
Naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene ring, bromine atom, and chlorophenyl group enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
355421-76-0 |
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Molecular Formula |
C26H15BrClNO2 |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
naphthalen-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H15BrClNO2/c27-19-8-12-24-22(14-19)23(15-25(29-24)17-5-9-20(28)10-6-17)26(30)31-21-11-7-16-3-1-2-4-18(16)13-21/h1-15H |
InChI Key |
MNKVYQCNGLGBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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